1-(Phenyl-d5)propan-2-amine,monohydrochloride

Description

Systematic IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,3,4,5,6-pentadeuteriophenyl)-N-methylpropan-2-amine hydrochloride . This nomenclature specifies the deuterium substitution at all five aromatic positions and the methylamine backbone.

Alternative Designations

Common synonyms include:

- Amphetamine-d5 hydrochloride

- rac-Amphetamine-D5 Hydrochloride (emphasizing the racemic form)

- 1-(Phenyl-d5)propan-2-amine monohydrochloride

The term "d5" denotes the quintuple deuterium substitution on the phenyl ring, a critical feature for distinguishing it from non-deuterated amphetamine in analytical workflows.

Registry Numbers

Discrepancies in CAS numbers across sources (e.g., 2747917-87-7 in ) arise from variations in stereochemical designation or salt forms, underscoring the need for precise identifier verification in procurement.

Structural Characteristics

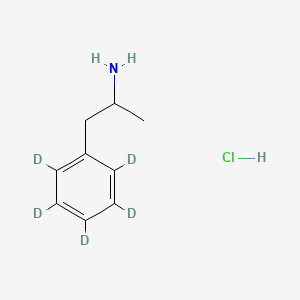

Deuterium Substitution Pattern

Deuterium atoms replace all five hydrogen atoms on the phenyl ring at positions 2, 3, 4, 5, and 6. This substitution does not alter the compound’s electronic structure significantly but increases its molecular mass by 5 atomic mass units compared to non-deuterated amphetamine. The deuterium locations are confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) in certified reference materials.

Molecular Formula and Weight

- Molecular Formula : C₉H₁₀D₅ClN

- Molecular Weight : 176.70 g/mol (calculated using isotopic masses: D = 2.0141, Cl = 35.45, N = 14.01)

The formula accounts for the deuterated phenyl group (C₆D₅), the propane-2-amine backbone (C₃H₁₀N), and the hydrochloride counterion (HCl).

Stereochemical Considerations

The compound is typically synthesized as a racemic mixture (±), containing equal parts R- and S-enantiomers. Chirality arises from the asymmetric carbon at the propan-2-amine position. While enantiopure forms exist, most applications utilize the racemate due to cost-effectiveness in analytical applications. The deuterium substitution does not influence the stereochemical configuration, as the isotopic label resides on the aromatic ring rather than the chiral center.

Structural Comparison with Non-Deuterated Amphetamine

| Feature | Amphetamine Hydrochloride | This compound |

|---|---|---|

| Molecular Formula | C₉H₁₄ClN | C₉H₁₀D₅ClN |

| Molecular Weight | 161.67 g/mol | 176.70 g/mol |

| Deuterium Content | 0% | 5 atoms (2.8% by mass) |

Table 1: Key differences between deuterated and non-deuterated amphetamine hydrochloride.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C9H14ClN |

|---|---|

Poids moléculaire |

176.70 g/mol |

Nom IUPAC |

1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i2D,3D,4D,5D,6D; |

Clé InChI |

SEVKYLYIYIKRSW-CERKJNTMSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N)[2H])[2H].Cl |

SMILES canonique |

CC(CC1=CC=CC=C1)N.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Alkylation of Deuterated Benzene Derivatives

The foundational step involves introducing the deuterated phenyl group into the propan-2-amine backbone. Starting with benzene-d6, selective deuteration is achieved via catalytic exchange reactions using heavy water (D₂O) or deuterated alcohols (e.g., CD₃OD) in the presence of rhodium catalysts. For instance, benzene-d6 reacts with propan-2-amine precursors under Friedel-Crafts alkylation conditions, yielding 1-(phenyl-d5)propan-2-amine intermediates. This method ensures >90% deuteration efficiency at the aromatic ring, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Reductive Amination and Hydrochloride Formation

The intermediate amine is subsequently converted to its hydrochloride salt through reductive amination. Using sodium cyanoborohydride (NaBH₃CN) in methanol, the imine formed from ketone precursors is reduced to the corresponding amine. The hydrochloride salt is precipitated by treating the free base with hydrochloric acid (HCl) in anhydrous ether, achieving a purity of ≥98%. Critical parameters such as pH (maintained at 4–5) and temperature (0–5°C) are optimized to prevent decomposition.

Deuteration Techniques and Isotopic Enrichment

Catalytic Hydrogen-Deuterium Exchange

Recent advancements leverage rhodium-based catalysts to facilitate H-D exchange at the benzylic position. In a patent-pending method, non-deuterated precursors are treated with D₂O and RhCl₃ under reflux, resulting in complete deuteration of the phenyl ring’s hydrogen atoms. This approach avoids toxic reagents and achieves isotopic purity >99%, as validated by high-resolution mass spectrometry (HRMS).

Lithium Aluminum Deuteride (LiAlD₄) Reduction

For substrates resistant to catalytic deuteration, LiAlD₄ serves as a robust reducing agent. For example, deuterated nitriles or ketones are reduced to amines in tetrahydrofuran (THF), with deuterium incorporation at the α-carbon. This method, while effective, requires stringent anhydrous conditions and yields 70–85% due to competing side reactions.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

Optimal deuteration is achieved in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize transition states during H-D exchange. Elevated temperatures (80–100°C) accelerate reaction kinetics but risk deuteration loss via retro-exchange; thus, a balance is struck at 60°C for 12–24 hours.

Catalytic Efficiency and Selectivity

Rhodium catalysts outperform palladium analogs in deuteration reactions, offering higher turnover numbers (TON > 1,000) and minimal byproduct formation. Adding cesium iodide (CsI) as a co-catalyst further enhances selectivity for the phenyl-d5 moiety, suppressing deuteration at the amine group.

Analytical Characterization

Spectral Data and Isotopic Purity

Post-synthesis analysis includes:

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) reveals a single peak at 8.2 minutes, correlating with ≥98% chemical purity.

Applications and Industrial Relevance

Analyse Des Réactions Chimiques

Types de réactions : L'amphétamine-d5 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Conversion en phénylacétone-d5 à l'aide d'agents oxydants tels que le permanganate de potassium.

Substitution : Réactions d'halogénation où les atomes d'hydrogène sur le cycle phényle sont substitués par des halogènes.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium deutéré dans l'éther anhydre.

Substitution : Agents d'halogénation tels que le brome ou le chlore en présence d'un catalyseur.

Principaux produits :

Oxydation : Phénylacétone-d5.

Réduction : Amphétamine-d5.

Substitution : Dérivés halogénés de l'amphétamine-d5.

4. Applications de la recherche scientifique

L'amphétamine-d5 (chlorhydrate) a plusieurs applications de recherche scientifique :

Étalon interne en spectrométrie de masse : Utilisé pour la quantification des niveaux d'amphétamine dans l'urine, le sérum ou le plasma.

Recherche pharmaceutique : Étudie les voies métaboliques des amphétamines en suivant les métabolites marqués au deutérium.

Chimie analytique : Étalonne et valide les méthodes chromatographiques et spectrométriques de masse pour garantir la fiabilité des analyses analytiques.

Toxicologie légale : Identifie et quantifie l'amphétamine dans les échantillons biologiques pour l'analyse légale.

5. Mécanisme d'action

L'amphétamine-d5 (chlorhydrate) exerce ses effets en imitant l'action de l'amphétamine. Il agit principalement en augmentant la libération de neurotransmetteurs tels que la dopamine, la norépinéphrine et la sérotonine dans le cerveau . Cela conduit à une stimulation accrue du système nerveux central, entraînant une augmentation de la vigilance, de la concentration et des niveaux d'énergie . Le marquage au deutérium ne modifie pas le mécanisme d'action, mais permet un suivi précis dans les études métaboliques .

Composés similaires :

Amphétamine : L'analogue non deutéré aux propriétés stimulantes similaires.

Méthamphétamine : Un stimulant plus puissant ayant un mécanisme d'action similaire.

3,4-Méthylènedioxyméthamphétamine (MDMA) : Un composé aux propriétés à la fois stimulantes et hallucinogènes.

Méthylphénidate : Un stimulant utilisé principalement pour le traitement du trouble déficitaire de l'attention avec hyperactivité.

Unicité : L'amphétamine-d5 (chlorhydrate) est unique en raison de son marquage au deutérium, qui permet un suivi et une quantification précis dans les applications analytiques. Cela en fait un outil précieux dans la recherche pharmaceutique, la toxicologie légale et la chimie analytique .

Applications De Recherche Scientifique

Pharmacological Research

Mechanism of Action

1-(Phenyl-d5)propan-2-amine acts primarily as a central nervous system stimulant. Its mechanism involves the release of neurotransmitters such as norepinephrine and dopamine, which are crucial for mood regulation and cognitive functions. The deuterated form allows researchers to trace metabolic pathways more accurately due to the distinct mass difference from non-deuterated compounds .

Clinical Studies

Research has indicated that deuterated compounds may exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. For instance, studies have shown that (±)-Methamphetamine-d5 can provide insights into the metabolism of methamphetamine in human subjects, potentially leading to improved therapeutic strategies for conditions like ADHD and obesity .

Forensic Applications

Substance Identification

In forensic toxicology, 1-(Phenyl-d5)propan-2-amine is utilized as an internal standard for the quantification of methamphetamine in biological samples via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium allows for precise differentiation between the drug and its metabolites in complex matrices such as urine or blood .

Case Studies

A notable case study involved the analysis of urine samples from suspected methamphetamine users. By using (±)-Methamphetamine-d5 as an internal standard, researchers were able to accurately quantify levels of methamphetamine and its metabolites, thus providing critical evidence in legal investigations .

Analytical Chemistry

Calibration Standards

1-(Phenyl-d5)propan-2-amine is employed as a certified reference material (CRM) for calibrating analytical instruments. Its stable isotopic nature ensures consistent results across different analytical methods, making it invaluable for laboratories focused on drug testing and quality control .

Research Methodology

The compound's role in method validation includes assessing the accuracy and precision of analytical techniques used in drug testing. For example, studies have highlighted its effectiveness in improving the reliability of results obtained from high-performance liquid chromatography (HPLC) methods .

Environmental Monitoring

Ecotoxicology Studies

Recent research has explored the environmental impact of methamphetamine and its derivatives. The use of 1-(Phenyl-d5)propan-2-amine allows scientists to trace the degradation pathways of these substances in various ecosystems, contributing to our understanding of their ecological risks .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmacological Research | Studying metabolism and pharmacokinetics | Altered profiles compared to non-deuterated forms |

| Forensic Science | Internal standard in GC-MS/LC-MS | Accurate quantification in biological samples |

| Analytical Chemistry | Calibration standard for analytical methods | Enhanced reliability in drug testing |

| Environmental Monitoring | Tracing degradation pathways | Insights into ecological risks |

Mécanisme D'action

Amphetamine-d5 (hydrochloride) exerts its effects by mimicking the action of amphetamine. It primarily acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, concentration, and energy levels . The deuterium labeling does not alter the mechanism of action but allows for precise tracking in metabolic studies .

Comparaison Avec Des Composés Similaires

Key Structural Insights :

- Halogenation : Fluorine substitution (e.g., 4-Fluorophenyl derivatives) enhances lipophilicity and bioavailability, favoring blood-brain barrier penetration .

- Alkyl Branches : Compounds like 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl exhibit increased steric hindrance, which may alter receptor binding kinetics .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility. Fluorinated derivatives (e.g., 1-(4-Fluorophenyl)propan-2-amine HCl) may have slightly lower solubility due to increased hydrophobicity compared to the deuterated form .

- Stability : Deuterated compounds are more resistant to oxidative metabolism, whereas NBOMe-substituted analogs (e.g., 4-EA-NBOMe HCl) may degrade under UV light due to the methoxybenzyl group .

Pharmacological and Metabolic Profiles

- Receptor Affinity: NBOMe-substituted compounds (e.g., 4-EA-NBOMe HCl) show high affinity for serotonin receptors (5-HT2A), while fluorinated or methylated analogs may target dopamine or norepinephrine transporters .

- Metabolism: Non-deuterated compounds undergo rapid deamination via monoamine oxidase (MAO). Deuterated analogs resist MAO-mediated degradation, as seen in deuterated amphetamines (e.g., deutetrabenazine) . Fluorinated derivatives may form stable metabolites due to C-F bond strength .

Activité Biologique

1-(Phenyl-d5)propan-2-amine, monohydrochloride, commonly referred to as amphetamine-d5, is a deuterated form of amphetamine that is utilized primarily in research settings. This compound is notable for its biological activity, particularly in relation to neurotransmitter systems and its potential therapeutic applications.

- Chemical Formula : C9H12D5ClN

- Molecular Weight : 173.7 g/mol

- CAS Number : 2714413-91-7

Structure

The structure of 1-(Phenyl-d5)propan-2-amine is characterized by a propanamine backbone with a phenyl group and five deuterium atoms, which replace hydrogen atoms in the phenyl ring. This modification allows for unique tracking in metabolic studies.

1-(Phenyl-d5)propan-2-amine primarily acts as a central nervous system stimulant . Its mechanism involves the modulation of neurotransmitter release, particularly dopamine and norepinephrine, through interaction with:

- Dopamine Transporters (DAT) : Inhibits the reuptake of dopamine, increasing its availability in the synaptic cleft.

- Norepinephrine Transporters (NET) : Similar inhibition occurs for norepinephrine, enhancing sympathetic nervous system activity.

This dual action contributes to its stimulant effects, which include increased alertness, concentration, and energy levels.

Pharmacological Effects

The pharmacological effects of 1-(Phenyl-d5)propan-2-amine include:

- Increased Dopaminergic Activity : Enhances mood and cognitive function.

- Sympathomimetic Effects : Raises heart rate and blood pressure due to norepinephrine release.

These effects are similar to those observed with non-deuterated amphetamines but can be quantitatively differentiated in studies due to the presence of deuterium.

Case Studies and Findings

- Neuropharmacology Studies :

- Toxicology Assessments :

- Metabolic Studies :

Comparative Analysis

| Property | 1-(Phenyl-d5)propan-2-amine | Amphetamine (non-deuterated) |

|---|---|---|

| Dopamine Reuptake Inhibition | Yes | Yes |

| Norepinephrine Reuptake Inhibition | Yes | Yes |

| CNS Stimulant Effects | Yes | Yes |

| Toxicity Profile | Similar | Similar |

| Metabolic Tracking | Enhanced with deuterium | Standard |

Safety and Hazards

While 1-(Phenyl-d5)propan-2-amine is useful for research, it poses certain health risks:

- Potential for abuse due to stimulant properties.

- May cause cardiovascular strain (elevated heart rate and blood pressure).

Safety protocols must be adhered to when handling this compound in laboratory settings .

Q & A

Basic Research Questions

Q. How is 1-(Phenyl-d5)propan-2-amine monohydrochloride synthesized, and what analytical techniques confirm its isotopic purity?

- Methodology :

- Synthesis : The deuterated phenyl ring is typically synthesized via catalytic hydrogen-deuterium exchange using deuterium gas (D₂) and palladium catalysts or via deuteration of precursor aromatic intermediates. The amine group is then protonated to form the hydrochloride salt .

- Isotopic Purity :

- ¹H NMR : Absence of proton signals in the aromatic region confirms deuterium incorporation at the phenyl ring .

- Mass Spectrometry (MS) : A characteristic [M+H]⁺ ion with a mass shift of +5 Da (due to five deuterium atoms) and absence of non-deuterated fragments .

- Data Table :

| Technique | Expected Outcome |

|---|---|

| ¹H NMR | No aromatic proton peaks (~6.5–7.5 ppm) |

| MS (ESI+) | [M+H]⁺ = 156.1 (non-deuterated: 151.1) |

Q. What are the primary applications of deuterated amines like 1-(Phenyl-d5)propan-2-amine monohydrochloride in pharmacological research?

- Internal Standards : Used in quantitative LC-MS/MS to normalize matrix effects and improve accuracy in pharmacokinetic studies .

- Metabolic Tracing : Deuterium labeling enables tracking of metabolic pathways via isotope ratio monitoring .

- Isotope Effect Studies : Investigates how deuteration alters enzyme binding (e.g., CYP450-mediated oxidation) or stability .

Advanced Research Questions

Q. How does deuteration at the phenyl ring influence the metabolic stability and pharmacokinetic profile of 1-(Phenyl-d5)propan-2-amine compared to its non-deuterated counterpart?

- Mechanistic Insight :

- The kinetic isotope effect (KIE) slows metabolism by enzymes like monoamine oxidases (MAOs) or CYP450s, potentially increasing half-life.

- Pharmacokinetic Impact : Reduced clearance rates observed in rodent models when deuterated analogs are used .

- Experimental Design :

- Compare plasma half-life (t₁/₂) and metabolite profiles (via LC-HRMS) of deuterated vs. non-deuterated compounds in vivo .

Q. What challenges arise in interpreting mass spectrometry data when using deuterated internal standards in complex biological matrices?

- Key Challenges :

- Isotopic Interference : Natural abundance ¹³C or ³⁷Cl can overlap with deuterated ion clusters.

- Matrix Effects : Ion suppression/enhancement alters signal intensity, requiring matrix-matched calibration .

- Solutions :

- Use high-resolution MS (e.g., Q-TOF) to resolve isotopic patterns.

- Validate methods with spike-recovery experiments in relevant matrices (e.g., plasma, urine) .

Q. How can researchers resolve discrepancies in deuterium retention observed during long-term stability studies of 1-(Phenyl-d5)propan-2-amine monohydrochloride under varying storage conditions?

- Methodology :

- Stability Testing : Store samples at -20°C, 4°C, and 25°C with controlled humidity. Analyze deuterium loss via NMR/MS at intervals (e.g., 0, 3, 6 months) .

- Data Table : Example Stability Results (Deuterium Retention %):

| Condition | 3 Months | 6 Months |

|---|---|---|

| -20°C | 99.8% | 99.5% |

| 25°C | 98.2% | 95.1% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.